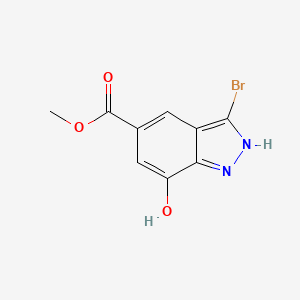

3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチル

説明

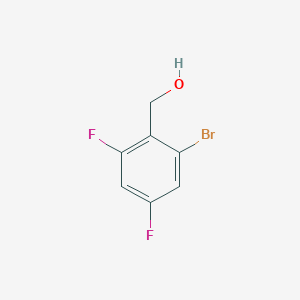

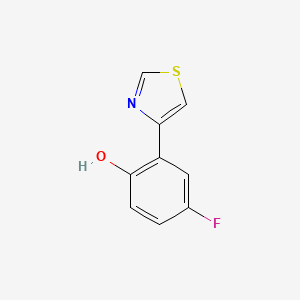

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

科学的研究の応用

抗がん用途

3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチルは、インダゾール部分のネオプラスティック細胞系の増殖を阻害する能力により、抗がん研究で有望視されています。 . この化合物の誘導体は、細胞周期のG0–G1期に阻害を引き起こすことが観察されており、これは癌細胞の増殖を阻止できるため、癌治療に不可欠です。 .

抗菌および抗真菌特性

3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチルに存在するインダゾール環系は、その抗菌および抗真菌活性で知られています。 これは、耐性菌株や真菌に対する新しい治療法の開発に役立つ化合物を提供します。 .

抗うつ剤および抗炎症効果

3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチルを含むインダゾール含有化合物は、潜在的な抗うつ剤および抗炎症剤として特定されています。 これらの分野における治療効果が研究され、精神疾患や炎症性疾患に対する新しい薬の開発が進められています。 .

抗ウイルス可能性

最近の研究では、インダゾール誘導体の抗ウイルス剤としての可能性が強調されています。 3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチルは、さまざまなウイルス感染症に対する活性を示す化合物を合成するための基盤として使用できます。 .

抗酸化活性

インダゾール部分を有する化合物は、優れたスカベンジング能力を示しており、これは抗酸化特性を示しています。 3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチルのこの特性は、酸化ストレス関連の損傷を軽減することを目的とした治療法の開発に活用できます。 .

バイオテクノロジー生産

3-ブロモ-7-ヒドロキシ-1H-インダゾール-5-カルボン酸メチルのインドール構造は、バイオテクノロジー分野で重要です。 天然着色料や香料の製造に使用することができ、その誘導体はヒトの病気の治療における治療用途で有望視されています。 .

作用機序

Target of Action

Indazole derivatives are known to interact with various biological targets. For example, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 . .

Mode of Action

The mode of action of indazole derivatives can vary depending on the specific compound and its targets. Some indazole compounds act by inhibiting the activity of their target proteins, thereby affecting cellular processes

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways depending on their targets. For instance, inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some indazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:

-

Bromination: : The introduction of a bromine atom into the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step is carried out under controlled conditions to ensure selective bromination at the desired position.

-

Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be performed using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. This step requires careful control of temperature and reaction time to achieve the desired product.

-

Esterification

特性

IUPAC Name |

methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVMPNHKDJZVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

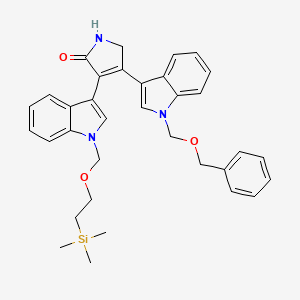

![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)

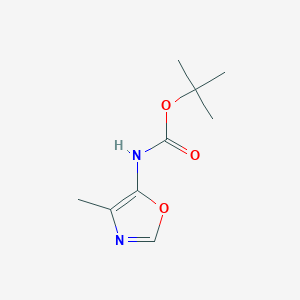

![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)